molecular formula C13H24O4 B109006 Diethyl methyl(pentan-2-yl)propanedioate CAS No. 92155-94-7

Diethyl methyl(pentan-2-yl)propanedioate

Cat. No. B109006
CAS RN: 92155-94-7
M. Wt: 244.33 g/mol
InChI Key: WQZHVOLDWXWHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl methyl(pentan-2-yl)propanedioate, also known as DEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEPP is a colorless liquid that is soluble in organic solvents and has a molecular weight of 248.34 g/mol.

Mechanism Of Action

The mechanism of action of Diethyl methyl(pentan-2-yl)propanedioate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. Diethyl methyl(pentan-2-yl)propanedioate can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, acid chlorides, and anhydrides. Diethyl methyl(pentan-2-yl)propanedioate can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of Diethyl methyl(pentan-2-yl)propanedioate have not been extensively studied. However, it has been reported that Diethyl methyl(pentan-2-yl)propanedioate exhibits low toxicity and does not have any significant adverse effects on human health. Diethyl methyl(pentan-2-yl)propanedioate has been used as a food additive and fragrance ingredient without any reported adverse effects.

Advantages And Limitations For Lab Experiments

Diethyl methyl(pentan-2-yl)propanedioate has several advantages as a chemical reagent for lab experiments. It is readily available, easy to handle, and has a long shelf life. Diethyl methyl(pentan-2-yl)propanedioate is also relatively inexpensive compared to other chemical reagents. However, Diethyl methyl(pentan-2-yl)propanedioate has some limitations such as its low solubility in water and its limited stability under acidic conditions.

Future Directions

Diethyl methyl(pentan-2-yl)propanedioate has several potential applications in various fields, and future research should focus on exploring these applications. One potential application of Diethyl methyl(pentan-2-yl)propanedioate is in the synthesis of porous materials such as MOFs and zeolites. Future research should also focus on the development of new synthetic methods for Diethyl methyl(pentan-2-yl)propanedioate and its derivatives. Additionally, the biochemical and physiological effects of Diethyl methyl(pentan-2-yl)propanedioate should be further studied to determine its potential use in the pharmaceutical industry.

Synthesis Methods

Diethyl methyl(pentan-2-yl)propanedioate can be synthesized using a simple and efficient method that involves the reaction of methyl pentanoate with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction leads to the formation of Diethyl methyl(pentan-2-yl)propanedioate and sodium methyl pentanoate as a byproduct. The yield of Diethyl methyl(pentan-2-yl)propanedioate can be optimized by controlling the reaction conditions such as the temperature, reaction time, and the molar ratio of the reactants.

Scientific Research Applications

Diethyl methyl(pentan-2-yl)propanedioate has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. Diethyl methyl(pentan-2-yl)propanedioate can be used as a building block for the synthesis of various organic compounds such as esters, amides, and carboxylic acids. Diethyl methyl(pentan-2-yl)propanedioate has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of metal organic frameworks (MOFs) and other porous materials.

properties

CAS RN

92155-94-7

Product Name

Diethyl methyl(pentan-2-yl)propanedioate

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

diethyl 2-methyl-2-pentan-2-ylpropanedioate

InChI

InChI=1S/C13H24O4/c1-6-9-10(4)13(5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3

InChI Key

WQZHVOLDWXWHOK-UHFFFAOYSA-N

SMILES

CCCC(C)C(C)(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCC(C)C(C)(C(=O)OCC)C(=O)OCC

Other CAS RN

92155-94-7

synonyms

Methyl(1-methylbutyl)-malonic Acid Diethyl Ester;  NSC 128194

Origin of Product

United States

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